molecular formula C13H13NO B1608057 3-Phenoxy-benzylamine CAS No. 50742-37-5

3-Phenoxy-benzylamine

Cat. No. B1608057
CAS RN: 50742-37-5
M. Wt: 199.25 g/mol
InChI Key: OWIFNISFRBVGIX-UHFFFAOYSA-N
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Description

3-Phenoxy-benzylamine is a chemical compound that is related to Phenoxybenzamine . Phenoxybenzamine is an alpha adrenergic antagonist used to treat pheochromocytoma and episodes of hypertension and sweating . It has been used to treat hypertension and as a peripheral vasodilator .


Synthesis Analysis

The synthesis of 3-Phenoxy-benzylamine and its derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-Phenoxy-benzylamine, was found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .


Molecular Structure Analysis

The molecular structure of 3-Phenoxy-benzylamine related compounds has been determined . For example, the crystal structure of ®-3-phenoxy-2-propanol-1-benzylammonium ®-2-phenoxypropionate [®-BAPP·®-PPA] has been determined .


Chemical Reactions Analysis

Chemical reactions involving 3-Phenoxy-benzylamine are complex and occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .


Physical And Chemical Properties Analysis

Physical properties of 3-Phenoxy-benzylamine include density, color, hardness, melting and boiling points, and electrical conductivity . A chemical property describes the ability of a substance to undergo a specific chemical change .

Safety And Hazards

3-Phenoxy-benzylamine and its related compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Future research directions could include further studies on the synthesis and pharmacological activity of 3-Phenoxy-benzylamine and its derivatives . For instance, reframing primary alkyl amines as aliphatic building blocks could be a potential area of study .

properties

IUPAC Name

(3-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFNISFRBVGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360254
Record name 3-Phenoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenoxyphenyl)methanamine

CAS RN

50742-37-5
Record name 3-Phenoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 g (1.025 mols) of 3-phenoxybenzonitrile is placed together with 1 liter of methanol, 200 g of liquid ammonia and 50 g of Raney nickel into a steel autoclave. This is then heated to 60° C., and stirring is maintained for one hour with an initial hydrogen pressure of 120 bars. After removal of the mixture from the autoclave, the catalyst is filtered off, the solvent is distilled off at normal pressure, and the residue is distilled in an oil-pump vacuum to obtain 200.3 g (1.01 mols) of 3-phenoxybenzylamine (98.7% strength), corresponding to a yield of 94.7% of theory; b.p. 94° C./3 Pa; nD20 =1.5946.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 g
Type
catalyst
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
98.7%

Synthesis routes and methods II

Procedure details

A solution of the product from step (a) (6.5 g) in THF (75 ml) was added under N2 over 15 minutes to a stirred suspension of LAH (2.3 g) in THF (100 ml). After addition was complete, the mixture was refluxed for 5.5 hours, then cooled to -5° C., excess LAH destroyed by the careful addition of 15% w/v aqu. NaOH (100 ml), and the mixture taken up in water (150 ml) and ether (200 ml). The aqueous phase was separated, extracted with ether and the combined ether solutions washed with 2N aqu. NaOH (2×100 ml) and water (2×200 ml), dried over Na2SO4 and evaporated in vacuo to give the desired product as a colourless oil (5.9 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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